2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide 2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 912625-42-4
VCID: VC4492634
InChI: InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)19-9-8-15(27-2)12-18(19)28-3/h4-12,24H,1-3H3
SMILES: CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC
Molecular Formula: C21H19N3O4S2
Molecular Weight: 441.52

2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

CAS No.: 912625-42-4

Cat. No.: VC4492634

Molecular Formula: C21H19N3O4S2

Molecular Weight: 441.52

* For research use only. Not for human or veterinary use.

2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide - 912625-42-4

Specification

CAS No. 912625-42-4
Molecular Formula C21H19N3O4S2
Molecular Weight 441.52
IUPAC Name 2,4-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)19-9-8-15(27-2)12-18(19)28-3/h4-12,24H,1-3H3
Standard InChI Key QADPIGCHPPLMJM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

2,4-Dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide features a benzenesulfonamide backbone substituted with methoxy groups at the 2- and 4-positions, linked to a 2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl moiety. Key properties include:

  • Molecular Formula: C₂₃H₂₁N₃O₄S₂

  • Molecular Weight: 491.56 g/mol

  • Purity: Typically ≥95% in research-grade samples .

The thiazolo[5,4-b]pyridine core contributes to planar aromaticity, enhancing π-π stacking interactions with biological targets. The sulfonamide group’s acidity (pKa ≈ 10.2) facilitates hydrogen bonding, critical for target engagement .

Synthetic Methodologies

Core Structure Assembly

The thiazolo[5,4-b]pyridine ring is synthesized via cyclization of thiourea derivatives with halogenated pyridines. For example, isothiocyanatocyclopentane reacts with 3-chloro-2,4-pentanedione under Hantzsch–Traumann conditions to yield 5-acetylthiazole intermediates .

Sulfonamide Coupling

The final benzenesulfonamide linkage is achieved through nucleophilic substitution. A representative pathway involves:

  • Suzuki–Miyaura Coupling: Attaching the thiazolo-pyridine moiety to a bromophenyl intermediate.

  • Amidation: Reacting the phenyl-thiazolo-pyridine intermediate with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Catalyst: Pd(PPh₃)₄ for cross-coupling

  • Yield: 60–75% after purification .

Biological Activity and Mechanisms

CompoundTargetIC₅₀ (nM)Cell Line Tested
Analog A (Thiazolo-pyridine) PI3Kα3.6HCT116
Analog B (Benzothiazole) VEGFR212.4A549
DoxorubicinTopoisomerase II0.1–10MCF-7

Antimicrobial Activity

Sulfonamide derivatives show broad-spectrum antimicrobial effects. For instance:

  • Gram-Negative Bacteria: MIC values of 8–32 μg/mL against Pseudomonas aeruginosa .

  • Mechanism: Disruption of dihydropteroate synthase (DHPS), critical for folate synthesis .

Structure–Activity Relationship (SAR)

  • Methoxy Positioning: 2,4-Dimethoxy substitution enhances solubility without compromising target affinity compared to 3,4-isomers .

  • Thiazolo-pyridine vs. Benzothiazole: The former shows 5-fold greater PI3K inhibition due to improved hydrophobic interactions .

  • Sulfonamide Acidity: Lower pKa correlates with increased cellular permeability (r² = 0.87) .

Pharmacokinetic Profile

Limited in vivo data exist, but analogous compounds exhibit:

  • Oral Bioavailability: 22–35% in rodent models .

  • Half-Life: 4.2 hours (rats, 10 mg/kg dose) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfone derivatives .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis reduces scalability. Flow chemistry approaches may improve yields .

  • Selectivity: Off-target effects on adenosine receptors (Ki = 120 nM) necessitate structural optimization .

  • Clinical Translation: No preclinical trials reported; collaboration with academic labs is critical.

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